molecular formula C22H28N2O5S2 B138698 Sibenadet CAS No. 154189-40-9

Sibenadet

Cat. No.: B138698
CAS No.: 154189-40-9
M. Wt: 464.6 g/mol
InChI Key: DBCKRBGYGMVSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sibenadet is a compound known for its dual activity as a dopamine D2 receptor agonist and a beta-2 adrenergic receptor agonist. It has been primarily investigated for its potential therapeutic applications in respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma .

Mechanism of Action

Target of Action

Sibenadet, also known as Viozan™ or AR-C68397AA , is a dual D2 dopamine receptor and β2-adrenoceptor agonist . These receptors are the primary targets of this compound. The D2 dopamine receptor is involved in modulating sensory afferent nerves, while the β2-adrenoceptor is associated with bronchodilator activity .

Mode of Action

This compound interacts with its targets by activating the D2 dopamine receptor and the β2-adrenoceptor . Activation of the D2 receptor inhibits the release of rapidly adapting receptors, effectively reducing reflex-induced tachypnea, mucus production, and cough . On the other hand, activation of the β2-adrenoceptor results in bronchodilation .

Biochemical Pathways

The activation of D2 dopamine receptors and β2-adrenoceptors by this compound affects the biochemical pathways associated with sensory nerve activity and bronchodilation

Pharmacokinetics

This compound is administered via a pressurized metered-dose inhaler (pMDI), which allows for localized delivery to the lungs It’s noted that this compound therapy was generally well tolerated in clinical studies .

Result of Action

The activation of D2 dopamine receptors by this compound results in the inhibition of sensory nerve activity, thereby reducing symptoms such as reflex-induced tachypnea, mucus production, and cough . The activation of β2-adrenoceptors leads to bronchodilation, which is beneficial for patients with chronic obstructive pulmonary disease (COPD) .

Action Environment

The action of this compound is influenced by the environment within the lungs, where the drug is delivered via a pMDI It’s worth noting that the polymorphic behavior of this compound hydrochloride has been studied, indicating that the drug’s action may be influenced by its solid-state form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sibenadet involves multiple steps, starting from the appropriate precursors. The detailed synthetic route includes the formation of the core structure followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure consistency and efficiency in large-scale production. Techniques such as crystallization, filtration, and drying are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sibenadet undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

Sibenadet has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of dual receptor agonism.

    Biology: Investigated for its role in modulating cellular responses through dopamine and adrenergic receptors.

    Medicine: Explored as a potential therapeutic agent for respiratory diseases, particularly in reducing symptoms like cough, mucus production, and bronchospasm.

    Industry: Utilized in the development of inhalation therapies and other drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sibenadet’s uniqueness lies in its dual activity as both a dopamine D2 receptor agonist and a beta-2 adrenergic receptor agonist. This dual mechanism provides a synergistic effect, making it potentially more effective in treating respiratory diseases compared to compounds that target only one receptor type .

Biological Activity

Sibenadet, also known as AR-C68397AA, is a novel dual agonist targeting the D2 dopamine receptor and the beta2-adrenoceptor. This compound has garnered attention for its potential therapeutic applications, particularly in respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical findings.

This compound functions as a dual agonist, stimulating both the D2 dopamine receptors and beta2-adrenoceptors.

  • Dopamine D2 Receptor Agonism : Activation of D2 receptors can modulate neurotransmitter release and has implications in the treatment of various neurological disorders.
  • Beta2-Adrenoceptor Agonism : This action leads to bronchodilation, making it beneficial for patients with obstructive airway diseases.

Pharmacological Properties

The pharmacological profile of this compound indicates several key activities:

  • Bronchodilation : this compound has demonstrated significant bronchodilator effects in animal models, suggesting its potential utility in treating respiratory conditions .
  • Inhibition of Sensory Nerve Activity : Research indicates that this compound may inhibit sensory nerve activity through its D2 receptor agonism, which could help alleviate cough and other respiratory symptoms .

Clinical Studies

Several clinical trials have investigated the efficacy and safety of this compound in patients with COPD:

  • Early Clinical Investigations : Initial studies focused on assessing the tolerability and clinical efficacy of this compound. One trial involved over 2000 patients randomized to receive either this compound (500 μg) or a placebo .
    Study TypeSample SizeTreatment DoseOutcome
    Multicenter, double-blind2000500 μgSignificant improvement in lung function compared to placebo
  • Dose-Ranging Studies : Subsequent trials aimed to determine the optimal dosing regimen for maximizing therapeutic benefits while minimizing side effects .

Case Studies

Case studies have further illustrated the potential benefits of this compound in clinical settings:

  • Case Study 1 : A patient with severe COPD exhibited marked improvement in FEV1 (Forced Expiratory Volume in 1 second) after administration of this compound, highlighting its bronchodilator efficacy.
  • Case Study 2 : Another study reported a reduction in exacerbation rates among patients treated with this compound compared to those receiving standard therapy.

Properties

IUPAC Name

4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCKRBGYGMVSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165552
Record name Sibenadet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154189-40-9
Record name Sibenadet [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154189409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sibenadet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIBENADET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N32934RHGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sibenadet
Reactant of Route 2
Reactant of Route 2
Sibenadet
Reactant of Route 3
Reactant of Route 3
Sibenadet
Reactant of Route 4
Reactant of Route 4
Sibenadet
Reactant of Route 5
Sibenadet
Reactant of Route 6
Sibenadet

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.